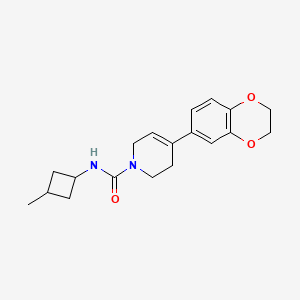![molecular formula C21H29NO5 B6762270 N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide](/img/structure/B6762270.png)
N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dioxaspiro[45]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a palladium-catalyzed aminocarbonylation reaction. This process includes the formation of an ethylene ketal from 2-acetylcyclohexanone, followed by hydrazone formation and iodination . The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: The compound is being investigated for its potential as a drug candidate, particularly in targeting specific receptors or pathways.
Mechanism of Action
The mechanism of action of N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a μ-opioid receptor agonist, where it exhibits high G protein signaling bias . This means it preferentially activates certain signaling pathways over others, potentially reducing adverse effects associated with traditional opioid agonists.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as:
1,6-dioxaspiro[4.5]decane: A simpler spirocyclic compound used in various synthetic applications.
1,6,9-trioxaspiro[4.5]decane: A more complex spirocyclic structure with additional oxygen atoms, used in natural product synthesis.
Uniqueness
N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide is unique due to its specific combination of a spirocyclic core with a phenylmethoxyoxane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,6-dioxaspiro[4.5]decan-9-yl)-4-phenylmethoxyoxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO5/c23-19(22-18-6-10-26-20(14-18)7-11-25-16-20)21(8-12-24-13-9-21)27-15-17-4-2-1-3-5-17/h1-5,18H,6-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXAVTDUYLTKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOC2)CC1NC(=O)C3(CCOCC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide](/img/structure/B6762203.png)
![1-spiro[2.5]octan-2-yl-3-(4,5,6,7-tetrahydro-1H-indazol-7-yl)urea](/img/structure/B6762210.png)
![2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-spiro[2.5]octan-2-ylacetamide](/img/structure/B6762222.png)
![7-[4-(triazol-1-ylmethyl)piperidine-1-carbonyl]-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B6762230.png)
![N-spiro[2.5]octan-2-yl-1H-indazole-3-carboxamide](/img/structure/B6762245.png)
![3-methyl-5-[2-(piperidine-1-carbonyl)-6-azaspiro[2.5]octane-6-carbonyl]-1H-benzimidazol-2-one](/img/structure/B6762246.png)
![Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6762251.png)
![N-[1-(2,4-difluorophenyl)cyclohexyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762253.png)
![N-(2,6-dioxaspiro[4.5]decan-9-yl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B6762261.png)
![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-yl-(6-propan-2-yloxypyridin-2-yl)methanone](/img/structure/B6762275.png)
![1-[4-(4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-10-carbonyl)-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B6762283.png)
![1-Methyl-3-[2-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B6762285.png)
![4-[4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)oxy]phenyl]sulfonylmorpholine](/img/structure/B6762291.png)
